Ethyl 4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside
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Overview
Description
Ethyl 4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside is a complex organic compound with the molecular formula C23H23NO6S and a molecular weight of 441.5 g/mol . This compound is primarily used in the biomedical field for research purposes, particularly in the study of diseases such as cancer and infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside typically involves multiple steps. The process begins with the protection of the hydroxyl groups of a glucopyranoside derivative, followed by the introduction of the phthalimido group. The benzylidene group is then introduced to protect the hydroxyl groups at positions 4 and 6. Finally, the thioglucopyranoside is formed by introducing a thiol group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis generally follows the same multi-step process as described above, with optimization for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiol group to form disulfides.
Reduction: The compound can be reduced to remove protective groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction can yield deprotected glucopyranoside derivatives .
Scientific Research Applications
Ethyl 4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of cellular processes and interactions.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins, altering their function and activity. This can lead to changes in cellular processes and pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside
- p-Tolyl 4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside
- Methyl 4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside
Uniqueness
This compound is unique due to its ethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific research applications where these properties are desired .
Properties
IUPAC Name |
2-(6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6S/c1-2-31-23-17(24-20(26)14-10-6-7-11-15(14)21(24)27)18(25)19-16(29-23)12-28-22(30-19)13-8-4-3-5-9-13/h3-11,16-19,22-23,25H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWDXXRTRBDFKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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